1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone is a synthetic organic compound characterized by the presence of amino and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable difluorobenzene derivative.
Amination: Introduction of the amino group through nucleophilic substitution.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-difluoro-phenyl)-2,2,2-trifluoro-ethanone
Uniqueness
1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1414958-90-9 |
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Molecular Formula |
C8H4F5NO |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
1-(2-amino-3,4-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4F5NO/c9-4-2-1-3(6(14)5(4)10)7(15)8(11,12)13/h1-2H,14H2 |
InChI Key |
DPOJHLXBXQUPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)N)F)F |
Origin of Product |
United States |
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